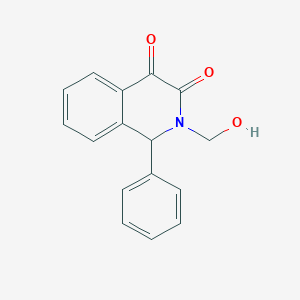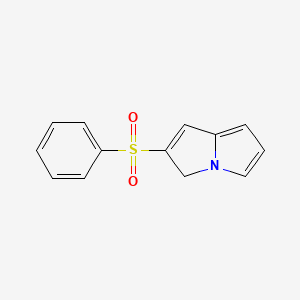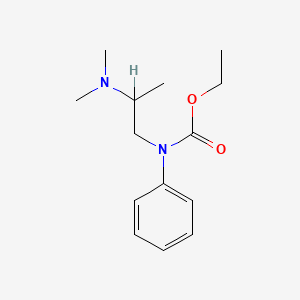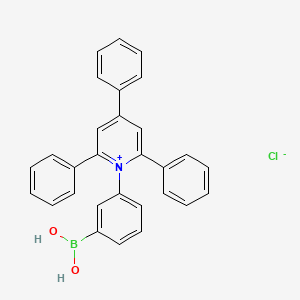
1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This specific compound is characterized by the presence of two carboxylic acid groups at positions 2 and 4, an ethyl group at position 3, a formyl group at position 5, and two ethyl ester groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester typically involves the condensation of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable dicarbonyl compound with an amine, followed by esterification. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is 1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-carboxylic acid, diethyl ester.
Reduction: The major product is 1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-hydroxymethyl-, diethyl ester.
Substitution: The products vary depending on the substituent introduced.
科学研究应用
1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The ester groups can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-methyl-, diethyl ester
- 1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-hydroxy-, diethyl ester
Uniqueness
1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester is unique due to the presence of the formyl group at position 5, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of carboxylic acid, ester, and formyl functionalities makes it a versatile compound for various chemical transformations and applications.
属性
CAS 编号 |
92042-64-3 |
|---|---|
分子式 |
C13H17NO5 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
diethyl 3-ethyl-5-formyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C13H17NO5/c1-4-8-10(12(16)18-5-2)9(7-15)14-11(8)13(17)19-6-3/h7,14H,4-6H2,1-3H3 |
InChI 键 |
YSDNTJBORIAYFL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=C1C(=O)OCC)C=O)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)




![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)


![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)

